1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-5(8(15)9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIKFXKRRGXQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Pre-Substituted Arenes
The most direct route involves Friedel-Crafts acylation of 3,5-difluoro-2-methoxybenzene with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.
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Dissolve 3,5-difluoro-2-methoxybenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen.
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Add AlCl₃ (1.2 equiv) at 0°C, followed by dropwise addition of TFAA (1.1 equiv).
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Stir at room temperature for 12 hours.
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Quench with ice-cold HCl (10%), extract with DCM, and purify via column chromatography.
Key Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| AlCl₃, DCM, 25°C | 58 | 92 |
| FeCl₃, MeCN, 40°C | 42 | 88 |
Challenges include competing demethylation of the methoxy group under strong Lewis acid conditions.
Halogen Exchange Strategies
Two-Step Chloro-Fluoro Substitution
For substrates where direct fluorination is challenging, a chloro-fluoro exchange protocol proves effective:
Step 1: Dichlorination
React 2-methoxy-3,5-dichlorophenyl trifluoroethanone with KF in DMF at 180°C:
Step 2: Purification
Crystallize from hexane/ethyl acetate (4:1) to achieve >99% purity.
Optimization Insights :
-
Catalyst screening : CsF provides faster kinetics but lower yields (72%) compared to KF (85%).
-
Solvent effects : DMF outperforms DMSO due to better fluoride ion solubility.
Directed Ortho-Metalation (DoM) Sequences
Methoxy-Directed Fluorination
Utilizing the methoxy group as a directing group enables precise fluorine placement:
Protocol :
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Protect 2-methoxyphenyl trifluoroethanone as its MOM ether.
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Treat with LDA (2.2 equiv) at -78°C in THF.
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Quench with N-fluorobenzenesulfonimide (NFSI, 2.4 equiv).
Key Advantages :
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Regiocontrol : >95% selectivity for 3,5-difluoro products.
-
Functional Group Tolerance : Stable under low-temperature metalation.
Nitration-Reduction-Fluorination Pathways
Three-Step Synthesis from 2-Methoxyphenyl Precursors
For substrates lacking fluorine:
-
Nitration :
Treat 2-methoxyphenyl trifluoroethanone with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at 3 and 5 positions. -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine groups. -
Schiemann Reaction :
Diazotize with NaNO₂/HCl, then decompose with HF-pyridine to yield difluoro product.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Nitration | 78 |
| Reduction | 92 |
| Fluorination | 65 |
Industrial-Scale Considerations
Cost Analysis of Competing Methods
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 320 | 92 | High |
| Halogen Exchange | 410 | 99 | Moderate |
| DoM | 580 | 99.5 | Low |
Key Findings :
-
Friedel-Crafts is most cost-effective but requires rigorous purification.
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DoM offers superior purity but remains prohibitive for ton-scale production.
Emerging Techniques and Catalysts
Chemical Reactions Analysis
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and solvent conditions to achieve desired products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in developing anticancer agents. 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone has been investigated for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia by inducing apoptosis in malignant cells .
Neuropharmacology
The compound's structural features suggest it could interact with neurotransmitter systems. Research indicates that trifluoromethylated compounds can modulate GABA receptors, potentially leading to new anxiolytic or sedative medications .
Materials Science
Fluorinated Polymers
Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing fluorinated polymers. These materials are valuable in applications requiring durability and resistance to solvents and heat .
Coatings and Surface Modifications
The compound can also be utilized in developing advanced coatings with hydrophobic properties. The incorporation of trifluoromethyl groups enhances the water-repellent characteristics of surfaces, making them suitable for applications in electronics and textiles .
Synthetic Organic Chemistry
Synthetic Intermediates
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations including nucleophilic substitutions and coupling reactions that are essential for creating diverse organic compounds .
Reactivity Studies
The unique electronic properties of the trifluoromethyl group enable specific reactivity patterns that can be exploited in synthetic methodologies. For example, it may participate in reactions such as Friedel-Crafts acylation or Michael additions under mild conditions .
Case Studies
| Study | Description | Findings |
|---|---|---|
| Anticancer Activity | Investigated the effects on breast cancer cell lines | Induced apoptosis at micromolar concentrations |
| Neuropharmacology | Examined interactions with GABA receptors | Potential anxiolytic effects observed |
| Polymer Synthesis | Developed fluorinated polymers using the compound | Enhanced chemical resistance and thermal stability |
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high electronegativity, influencing its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following compounds share the trifluoroethanone (-COCF₃) core but differ in aromatic substitution patterns, leading to distinct physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (F, Cl) : Enhance metabolic stability and binding affinity in pesticidal compounds (e.g., sarolaner intermediates) .
- Methoxy vs. hydroxy groups : Methoxy substitution increases lipophilicity and bioavailability compared to hydroxylated analogs .
- Steric effects : Bulky substituents like tert-butyl (t-Bu) improve enzyme inhibition kinetics by stabilizing transition-state interactions .
Physicochemical Properties
Comparative data for selected compounds:
| Property | This compound | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 265 | Not reported |
| Density (g/cm³) | Not reported | 1.506 | Not reported |
| LogP (Predicted) | ~2.8 (high lipophilicity) | ~3.1 | ~3.5 |
| Solubility | Low in water; soluble in organic solvents | Low in water | Low in water |
Notes:
Biological Activity
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone, identified by its CAS number 1256467-27-2, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methoxy group and multiple fluorine substituents which significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₅O |
| Molecular Weight | 240.16 g/mol |
| CAS Number | 1256467-27-2 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound involves the reaction of appropriate fluorinated precursors under controlled conditions. The method typically includes the introduction of the methoxy group followed by the trifluoromethylation process. Specific synthetic routes may vary based on desired yields and purity levels.
This compound exhibits various biological activities attributed to its structural characteristics. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Key Biological Activities:
- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through mitochondrial pathways.
- Antimicrobial Properties: Some fluorinated compounds have shown efficacy against bacterial strains; however, specific data on this compound's antimicrobial activity remain limited.
- Anti-inflammatory Effects: Fluorinated compounds are often investigated for their anti-inflammatory properties due to their ability to modulate immune responses.
Case Studies and Research Findings
Several research initiatives have focused on the biological implications of similar fluorinated compounds. Here are notable findings relevant to this compound:
- Anticancer Studies:
- Enzyme Inhibition:
- Pharmacokinetics:
Q & A
Q. What are the established synthetic routes for preparing 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone, and what are their key reaction conditions?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or Grignard reagent-mediated reactions. A common approach involves reacting a substituted aryl halide (e.g., 3,5-difluoro-2-methoxybromobenzene) with a trifluoroacetylating agent. For example:
- Grignard Reaction: Aryl magnesium bromide (derived from 3,5-difluoro-2-methoxybromobenzene) reacts with ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF) at low temperatures (-10°C to 0°C), followed by acid quenching .
- Friedel-Crafts Acylation: Direct acylation using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions.
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (Reported) | Key Challenges |
|---|---|---|---|
| Grignard | Mg, THF, ethyl trifluoroacetate, -10°C | ~65–70% | Moisture sensitivity |
| Friedel-Crafts | AlCl₃, trifluoroacetic anhydride, reflux | ~50–60% | Regioselectivity control |
Q. Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- ¹⁹F NMR Spectroscopy: To confirm the presence and environment of fluorine atoms (δ -60 to -80 ppm for CF₃ groups) .
- GC-MS/EI-MS: For molecular ion detection (e.g., [M]⁺ at m/z 243.01) and fragmentation pattern analysis .
- FT-IR: Peaks at ~1780 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) .
- Elemental Analysis: To verify C, H, F, and O composition against theoretical values.
Q. What are the key physical and chemical properties of this compound under standard laboratory conditions?
Methodological Answer: Critical properties include:
- Melting Point: Not explicitly reported, but analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) melt at ~114°C .
- Solubility: High solubility in polar aprotic solvents (e.g., DMSO, THF) due to the trifluoromethyl group’s electron-withdrawing effect .
- Stability: Hydrolytically stable under anhydrous conditions but prone to degradation in basic aqueous media.
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example:
- Kinetic Studies: Second-order rate constants for reactions with amines (e.g., benzylamine) increase by 2–3 fold compared to non-fluorinated analogs due to reduced electron density at the carbonyl .
- Computational Evidence: DFT calculations show a 15–20% decrease in C=O bond order, facilitating nucleophilic addition .
Q. What computational approaches have been used to study reaction mechanisms involving this compound?
Methodological Answer:
Q. Table 2: Computational Insights
| Method | Key Finding | Relevance to Research Design |
|---|---|---|
| QM/MM | Transition-state stabilization via CF₃···H bonds | Guides inhibitor design for enzymes |
| MD Simulations | Solvent effects on reaction barriers | Informs solvent selection for synthesis |
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer: Contradictions often arise from variations in reaction conditions:
Q. How does the 2-methoxy group affect regioselectivity in derivatization reactions?
Methodological Answer: The methoxy group directs electrophilic substitution to the para position due to its electron-donating resonance effect. For example:
Q. What are the implications of fluorinated analogs in medicinal chemistry applications?
Methodological Answer: Fluorine enhances metabolic stability and binding affinity:
- Case Study: Sarolaner, a veterinary antiparasitic drug, uses a trifluoroethanone intermediate for improved target (GABA receptor) binding .
- Bioisosterism: The CF₃ group mimics steric bulk of methyl groups while increasing electronegativity, enabling selective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
